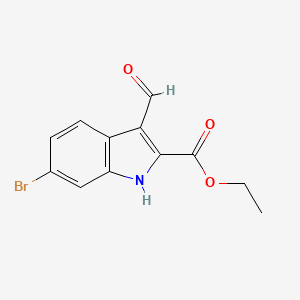
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in various fields of research and industry. It is a versatile building block and is a marine-derived natural product found in Pleroma menoui .
Synthesis Analysis
The synthesis of indole derivatives, such as Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, has been a topic of interest in recent years . The Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield (84% yield). Indole (−)-108 after six steps, gave azepinoindole 109 .Molecular Structure Analysis
The molecular formula of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is C12H10BrNO3. The molecular weight is 296.12 g/mol.Chemical Reactions Analysis
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Applications De Recherche Scientifique
Synthesis and Intermediates
- Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate and similar compounds have been extensively studied for their role as intermediates in organic synthesis. For instance, ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, synthesized from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, serve as valuable intermediates. This transformation involves multiple steps, including the conversion of the sulfomethyl group to a formyl function and subsequent oxidation to aldehydes (Pete, Szöllösy, & Szokol, 2006).
Structural Analysis
- The structural characteristics of similar compounds, such as ethyl 6-bromoindole-3-carboxylate, have been a subject of research. Studies have explored the crystallization and identification of structural mixtures, adding to the understanding of the chemical properties of these compounds (Leggetter & Brown, 1960).
Antiviral Applications
- Some derivatives of ethyl 6-bromo-1H-indole-3-carboxylates have shown potential in antiviral research. Specifically, certain compounds have demonstrated inhibitory effects on the replication of the Hepatitis B virus (HBV), showcasing their potential in antiviral therapy (Chai, Zhao, Zhao, & Gong, 2006).
Crystallographic Studies
- The crystal structure analysis of related compounds, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, has been performed. These studies provide insights into the molecular and crystal structures, aiding in the development of new pharmaceuticals (Luo, Ma, Zhou, & Huang, 2019).
Antimicrobial Research
- In the realm of antimicrobial research, brominated tryptophan derivatives, related to ethyl 6-bromo-1H-indole-3-carboxylate, have been investigated. These compounds have exhibited inhibitory effects against bacterial growth, such as Staphylococcus epidermidis, highlighting their potential in antimicrobial applications (Segraves & Crews, 2005).
Mécanisme D'action
While the specific mechanism of action for Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is not explicitly mentioned in the search results, indole derivatives are known to play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Orientations Futures
Indole derivatives, such as Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their significant biological properties . They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, it’s likely that future research will continue to explore the synthesis and applications of these compounds.
Propriétés
IUPAC Name |
ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKODKCMXZQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B3124383.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124391.png)
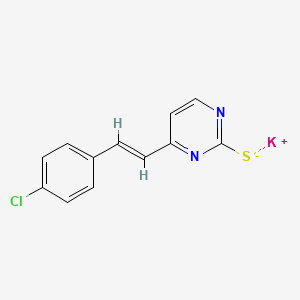
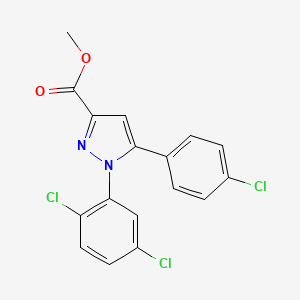



![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)
![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)
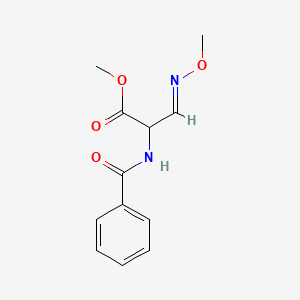
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)
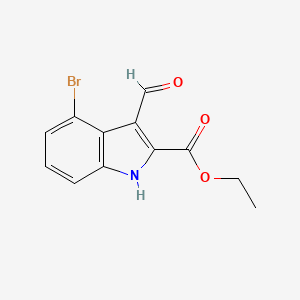

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)